Home > Products > Screening Compounds P85948 > N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide -

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide

Catalog Number: EVT-5348203
CAS Number:
Molecular Formula: C18H22N2O4S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a potent BCL-2 inhibitor used for treating various blood cancers. [, , , ] Research highlights its oxidative degradation, leading to impurities like Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). [] Further studies delve into Venetoclax's metabolism and disposition in humans, revealing fecal excretion as the primary elimination route. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity identified during the degradation of Venetoclax under oxidative stress. [] It forms at levels of approximately 8-10% alongside another impurity, VHA. [] The structure of VNO is confirmed through various analytical techniques, including HPLC, mass spectrometry, and NMR. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity arising from Venetoclax degradation under oxidative stress, forming at levels of approximately 8-10%. [] It is generated through a [, ] Meisenheimer rearrangement of VNO when heated with water under reflux. []

Relevance: Similar to VNO, VHA shares the benzamide and sulfonamide groups with N-(4-{[(3-Ethoxypropyl)amino]sulfonyl}phenyl)benzamide but diverges significantly in overall structure due to its complex substituted piperazine and pyrrolo[2,3-b]pyridine rings. [] Additionally, the hydroxylamine group in VHA introduces a distinct reactive center not present in the target compound.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Derivatives

Compound Description: This group of compounds, synthesized through the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides with N-chloramides, displays varying degrees of bactericidal and fungicidal activity. [] The biological activity depends on the specific substituents on the aryl ring. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: Identified as a major metabolite of Venetoclax in humans, M27 constitutes about 12% of the total drug-related material in plasma. [] It's primarily formed through the action of cytochrome P450 isoform 3A4 (CYP3A4). []

1,4‐Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety

Compound Description: This family of compounds, synthesized using 1,4-naphthoquinones as building blocks, demonstrates potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. []

Relevance: While these derivatives share the phenylsulfonamide moiety with N-(4-{[(3-Ethoxypropyl)amino]sulfonyl}phenyl)benzamide, the presence of the 1,4-naphthoquinone core distinguishes them. [] This structural difference suggests a distinct mode of action and biological activity compared to the target compound, which lacks the quinone structure known for its redox properties.

Substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

Compound Description: These compounds, incorporating a tetrahydropyridine (THP) ring system, have been investigated for their anti-inflammatory and anticancer activities. [] Their pharmacological activity is influenced by the substituents on the THP ring. []

4-Methylol-N-[4-methyl-3-[[4-(3-pyridine)-2-pyrimidine] amino] phenyl] benzamide (Intermediate III)

Compound Description: This compound serves as a key intermediate in the synthesis of Imatinib. []

Relevance: While Intermediate III shares the benzamide core with N-(4-{[(3-Ethoxypropyl)amino]sulfonyl}phenyl)benzamide, the presence of a pyrimidine ring, linked to a pyridine ring, distinguishes it. [] This difference in structure suggests that Intermediate III plays a specific role in the multi-step synthesis of Imatinib and likely exhibits different biological properties compared to the target compound.

[N-(5-phenyl) 1,3,4-thiadiazole-2-yl]-benzamide Derivatives

Compound Description: These derivatives, synthesized from [N-(5-phenyl) 1,3,4-thiadiazole-2-yl]-benzamide and various substituted 4-aminobenzenesulfonyl chlorides, are explored for their anticonvulsant activity using the maximal electroshock method (MES). []

Properties

Product Name

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]benzamide

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C18H22N2O4S/c1-2-24-14-6-13-19-25(22,23)17-11-9-16(10-12-17)20-18(21)15-7-4-3-5-8-15/h3-5,7-12,19H,2,6,13-14H2,1H3,(H,20,21)

InChI Key

JSWZSIJUJWPQSC-UHFFFAOYSA-N

SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.